1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1706541-29-8
VCID: VC5446434
InChI: InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(F)(F)F
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.274

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid

CAS No.: 1706541-29-8

Cat. No.: VC5446434

Molecular Formula: C12H18F3NO4

Molecular Weight: 297.274

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid - 1706541-29-8

Specification

CAS No. 1706541-29-8
Molecular Formula C12H18F3NO4
Molecular Weight 297.274
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid
Standard InChI InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)
Standard InChI Key UNYZILUVCHUWBO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(F)(F)F

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid is C₁₂H₁₈F₃NO₄, with a molecular weight of 297.27 g/mol . The Boc group (-OC(O)C(CH₃)₃) at the 1-position serves as a protective moiety for the piperidine nitrogen, while the trifluoromethyl group at the 4-position enhances lipophilicity and metabolic stability. The carboxylic acid at the 2-position introduces hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Key physicochemical properties inferred from analogous compounds include:

  • Density: ~1.23 g/cm³ (predicted for similar Boc-protected piperidines)

  • Boiling Point: ~490°C (estimated for high molecular weight carbamates)

  • LogP: ~2.96 (indicative of moderate lipophilicity due to the -CF₃ group)

The stereochemistry of the piperidine ring and substituents remains undefined in available data, though chiral synthesis techniques (e.g., asymmetric catalysis) are likely employed to control configuration.

Synthesis and Reaction Pathways

Reaction StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C→RT85–92
TrifluoromethylationTMSCF₃, CuI, DMF, 80°C60–75
Carboxylic Acid FormationKMnO₄, H₂O/acetone, 50°C70–80

Key Reactions

  • Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂), regenerating the free amine for further functionalization.

  • Esterification: The carboxylic acid can be converted to esters (e.g., methyl or benzyl) for improved solubility or as intermediates in prodrug design.

  • Amide Coupling: Activation with EDCl/HOBt facilitates conjugation with amines, forming peptidomimetics or enzyme inhibitors .

Applications in Medicinal Chemistry

Drug Intermediate

The compound’s structural features make it a versatile intermediate in synthesizing:

  • Kinase Inhibitors: The -CF₃ group enhances binding to hydrophobic pockets in ATP-binding sites .

  • Protease Inhibitors: The carboxylic acid participates in hydrogen bonding with catalytic residues (e.g., in HIV-1 protease).

  • CNS-Targeting Agents: Improved blood-brain barrier permeability due to increased lipophilicity from -CF₃ .

Case Studies

  • Anticancer Activity: Analogous Boc-protected piperidines exhibit IC₅₀ values of 6–63 μM against cancer cell lines (e.g., MDA-MB-231 breast cancer) .

  • Antiviral Potential: Fluorinated piperidines demonstrate sub-micromolar activity against RNA viruses by interfering with viral replication machinery.

Comparison with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSubstituentsLogPBioactivity
1-Boc-4-CF₃-piperidine-2-carboxylic acid-CF₃, -COOH2.96Enzyme inhibition, CNS activity
1-Boc-4-F-piperidine-2-carboxylic acid-F, -COOH2.12Antiviral, protease inhibition
1-Boc-4-phenyl-piperidine-4-carboxylic acid-Ph, -COOH3.45Anticancer, kinase inhibition

The trifluoromethyl group confers superior metabolic stability compared to fluorine or phenyl groups, albeit at the cost of reduced aqueous solubility .

Mechanistic Insights

The -CF₃ group’s strong electron-withdrawing effect polarizes adjacent bonds, facilitating interactions with electrophilic regions of biological targets (e.g., catalytic lysines in kinases) . Meanwhile, the Boc group stabilizes the molecule during synthesis, preventing undesirable side reactions at the nitrogen center.

Future Directions

  • Stereoselective Synthesis: Developing asymmetric methods to control the configuration at the 2- and 4-positions.

  • Prodrug Development: Esterifying the carboxylic acid to improve oral bioavailability.

  • Targeted Delivery: Conjugating the compound with monoclonal antibodies for site-specific action.

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